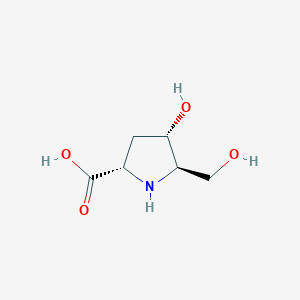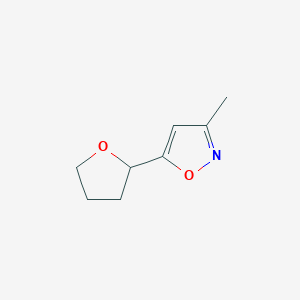
2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a pyrrole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group on the pyrrole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for the addition of reagents and control of reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
Deprotection: The major product is the free amine form of the pyrrole compound.
Substitution: Depending on the substituent introduced, various N-substituted pyrrole derivatives can be formed.
Scientific Research Applications
2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, facilitating further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)ethanolamine: Another Boc-protected amine used in organic synthesis.
(2S)-2-(tert-butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino)methylphenylpropanoic acid: A Boc-protected amino acid derivative.
2-(tert-butoxycarbonyl)(methyl)amino benzoic acid: A Boc-protected benzoic acid derivative.
Uniqueness
2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid is unique due to its pyrrole ring structure, which imparts distinct electronic properties and reactivity compared to other Boc-protected compounds. This makes it particularly useful in the synthesis of heterocyclic compounds and in studies involving pyrrole-based systems .
Properties
CAS No. |
903094-16-6 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-7-6(8(13)14)4-5-11-7/h4-5,11H,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
FHMXCGVRBUWDFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate](/img/structure/B12862283.png)
![2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862288.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12862303.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxybenzyl)but-2-enoic acid](/img/structure/B12862314.png)
![2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B12862330.png)
![4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862342.png)
![1-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B12862351.png)
![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12862357.png)
![2-Bromo-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12862367.png)

